
Methyl (4-cyanophenyl)acetate
Übersicht
Beschreibung
“Methyl (4-cyanophenyl)acetate” is a chemical compound with the CAS Number: 52798-01-3 . It has a molecular weight of 175.19 and its IUPAC name is methyl (4-cyanophenyl)acetate . It is a white to pale-yellow to yellow-brown solid at room temperature .
Synthesis Analysis
The synthesis of “Methyl (4-cyanophenyl)acetate” involves an ice-cold solution of 4-cyanophenyl acetic acid in methanol. Thionyl chloride is added dropwise to this solution and stirred for 12 hours. After the reaction is complete, the methanol is evaporated and the reaction is quenched slowly by adding a saturated sodium bicarbonate solution. The solution is then extracted three times with ethyl acetate. The organic extracts are combined and dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified using flash chromatography using a hexane/ethyl acetate gradient to yield “Methyl (4-cyanophenyl)acetate” as a white solid in quantitative yield .Molecular Structure Analysis
The molecular formula of “Methyl (4-cyanophenyl)acetate” is C10H9NO2 . The InChI Code is 1S/C10H9NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3 and the InChI Key is OHTZXQYRHDVXLJ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl (4-cyanophenyl)acetate: is used in organic synthesis as a precursor for various chemical reactions. It can be involved in the synthesis of cyanoacetamide derivatives when treated with different substituted aryl or heteryl amines .
Catalysis
This compound may also be used in catalysis. For example, it has been involved in reactions using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst for the synthesis of related acrylate compounds .
Analytical Chemistry
In analytical chemistry, Methyl (4-cyanophenyl)acetate can be used as a reference compound for chromatographic analysis or in mass spectrometry to help identify and quantify similar compounds .
Safety and Hazards
“Methyl (4-cyanophenyl)acetate” is associated with several hazard statements including H302, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
Methyl (4-cyanophenyl)acetate is a chemical compound that has been used as a reagent in the study of pyrazolopyridinones as functionally selective GABAA ligands . The primary target of this compound is the GABAA receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system.
Biochemical Pathways
The compound is likely involved in the GABAergic system, which is one of the main inhibitory neurotransmission systems in the brain. The GABAergic system plays a key role in numerous physiological and psychological processes, including mood regulation, anxiety, and sleep .
Pharmacokinetics
Based on its chemical structure, it is predicted to have high gastrointestinal absorption and be bbb permeant . These properties could potentially influence the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
Given its use as a reagent in studying functionally selective gabaa ligands, it may influence the activity of these receptors and subsequently alter neuronal excitability .
Eigenschaften
IUPAC Name |
methyl 2-(4-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZXQYRHDVXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363741 | |
| Record name | Methyl (4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-cyanophenyl)acetate | |
CAS RN |
52798-01-3 | |
| Record name | Methyl (4-cyanophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-cyanophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

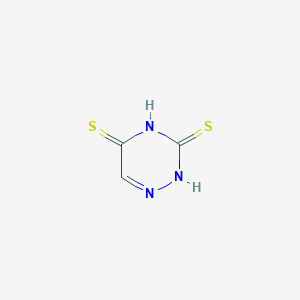


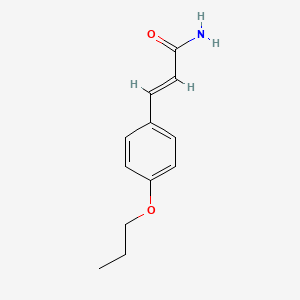
![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)
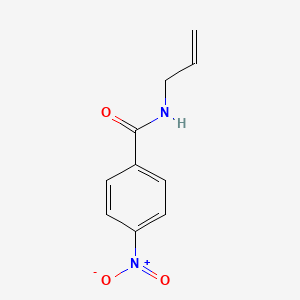
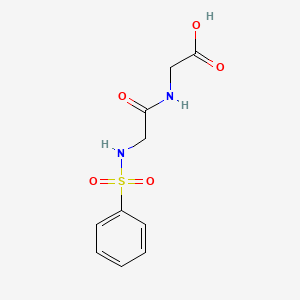
![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)
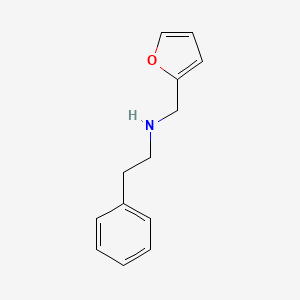


![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)